diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3 and a molecular weight of 344.877 g/mol . It is known for its unique structure, which includes a propoxyphenyl group and a carbamoyloxy linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 3-propoxyphenyl isocyanate to form the intermediate carbamate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- Diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride
- N,N-diethyl-2-{[(3-propoxyphenyl)carbamoyl]oxy}propan-1-aminium chloride
Uniqueness
Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and differentiates it from other similar compounds .
Properties
CAS No. |
42437-98-9 |
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Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-5-11-21-16-10-8-9-15(12-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-10,12,14H,5-7,11,13H2,1-4H3,(H,18,20);1H |
InChI Key |
CZEQVBZSXIVTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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